molecular formula C44H63FN8O11S B12418110 Autac1

Autac1

Cat. No.: B12418110
M. Wt: 931.1 g/mol
InChI Key: HZYVWSXXYHBZTO-KDJNBPRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy-targeting chimera 1 (Autac1) is a heterobifunctional compound designed to promote the autophagic degradation of specific cellular components. It consists of a targeting warhead and a degradation tag that recruits the autophagy system. This compound has shown promise in promoting the clearance of damaged mitochondria and other cellular debris, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Autac1 is synthesized through a series of chemical reactions that involve the coupling of a targeting warhead with a degradation tag. The targeting warhead is typically a small molecule that binds to the target protein or organelle, while the degradation tag is a guanine derivative that recruits the autophagy machinery. The synthesis involves multiple steps, including the formation of a flexible linker that connects the two components .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Autac1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major product formed from the synthesis of this compound is the heterobifunctional compound itself, which consists of the targeting warhead and the degradation tag connected by a flexible linker. This compound is designed to promote the autophagic degradation of specific cellular components .

Scientific Research Applications

Autac1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study autophagy and protein degradation pathways.

    Biology: Helps in understanding the mechanisms of selective autophagy and the clearance of damaged organelles.

    Medicine: Potential therapeutic applications in treating diseases associated with protein aggregation and mitochondrial dysfunction, such as neurodegenerative diseases.

    Industry: Used in drug discovery and development to identify new therapeutic targets and compounds

Mechanism of Action

Autac1 exerts its effects by promoting the autophagic degradation of specific cellular components. The targeting warhead binds to the target protein or organelle, while the degradation tag recruits the autophagy machinery. This leads to the formation of autophagosomes, which engulf the target and transport it to lysosomes for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and selective autophagy pathways .

Comparison with Similar Compounds

Autac1 is unique compared to other similar compounds due to its ability to promote autophagic degradation. Similar compounds include:

This compound’s unique feature is its ability to degrade a wider range of substrates, including damaged organelles and protein aggregates, making it a versatile tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C44H63FN8O11S

Molecular Weight

931.1 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1

InChI Key

HZYVWSXXYHBZTO-KDJNBPRZSA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)[C@H](CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C

Origin of Product

United States

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